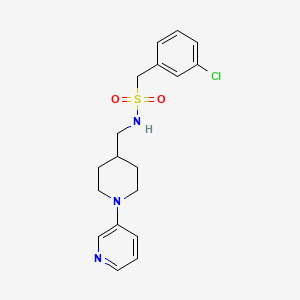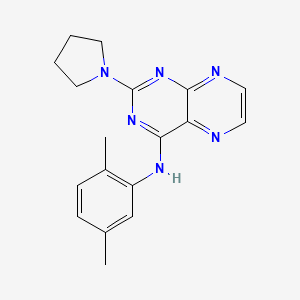![molecular formula C20H17N5O2S B2588282 N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-38-9](/img/structure/B2588282.png)
N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine is a class of compounds that have been studied for their potential applications in various fields . They are known to exhibit promising cytotoxicity against tested cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amidines with α-amino acid alkynyl ketones . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidine core, which can be functionalized with various substituents to modulate their properties .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around the pyrazolo[3,4-d]pyrimidine core. The reactivity of these compounds can be influenced by the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For instance, some compounds exhibit excellent thermal stability .科学的研究の応用
Use as mTOR Kinase and PI3 Kinase Inhibitors
The compound is related to 4,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds, including 4-phenoxy-6-aryl-1H-pyrazolo [3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds . These compounds have been used as mTOR kinase and PI3 kinase inhibitors . This suggests that “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could potentially be used in similar applications.
Potential Use in Catalyst Development
While not directly related to the compound , (thio)urea derivatives have been used extensively as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states . Given the presence of a (thio)urea motif in “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide”, it’s possible that this compound could be used in catalyst development.
Potential Use in Antimicrobial Applications
Piperazine derived ligands and their metal complexes, which share some structural similarities with the compound , have shown applications in different fields like antimicrobial . This suggests that “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could potentially be used in antimicrobial applications.
Potential Use in Antioxidant Applications
As mentioned above, piperazine derived ligands and their metal complexes have also been used in antioxidant applications . This suggests that “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could potentially be used in antioxidant applications.
Potential Use in Antihistaminic Applications
Piperazine derived ligands and their metal complexes have also been used in antihistaminic applications . This suggests that “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could potentially be used in antihistaminic applications.
Potential Use in Anticancer Applications
Piperazine derived ligands and their metal complexes have also been used in anticancer applications . This suggests that “N-(3-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” could potentially be used in anticancer applications.
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-5-6-14(10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONVEJFPBRALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

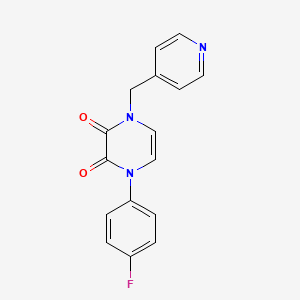
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2588208.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide](/img/structure/B2588211.png)
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2588212.png)
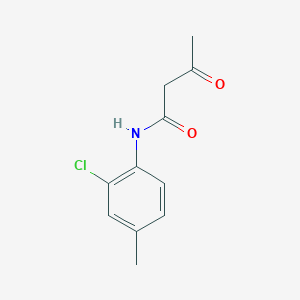
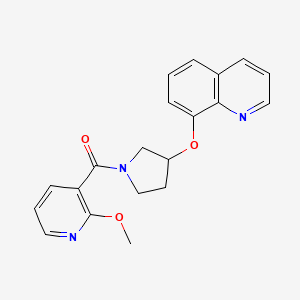
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2588220.png)
